Complete Ribose Carbon Tracing Versus Incomplete or Absent Ribose Labeling
Uridine-13C5 enables quantitative tracking of the entire ribose carbon skeleton (C1'–C5') into downstream metabolites, a capability not shared by unlabeled uridine, 15N-labeled uridine, or single-site 13C-labeled uridine. In pancreatic ductal adenocarcinoma (PDA) cell lines, supplementation with 25 µM 13C5-uridine for 12 hours resulted in the detection of M+5 mass isotopologues of ribose 5-phosphate (R5P) and sedoheptulose 7-phosphate (S7P), demonstrating direct incorporation of the labeled ribose into the pentose phosphate pathway [1].
| Evidence Dimension | Detection of ribose-derived carbon flux into the pentose phosphate pathway |
|---|---|
| Target Compound Data | M+5 isotopologues of ribose 5-phosphate (R5P) and sedoheptulose 7-phosphate (S7P) detected |
| Comparator Or Baseline | Unlabeled uridine (M+0 only); Uridine-15N2 (no labeling on ribose); Uridine-d2 (labeling pattern not specific to ribose carbon flux) |
| Quantified Difference | Uridine-13C5 uniquely enables detection of M+5 mass shift from ribose; comparators provide no or non-specific ribose carbon flux information |
| Conditions | Human PDA cell line ASPC1 and murine PDA cell line MT3-2D cultured in medium with 25 µM 13C5-uridine and 0.65 mM glucose for 12 h |
Why This Matters
Researchers investigating ribose salvage and the contribution of uridine to central carbon metabolism require uniform 13C5 labeling to distinguish ribose-derived carbon from glucose-derived carbon, a differentiation unattainable with unlabeled or 15N-labeled uridine.
- [1] Nwosu, Z. C., et al. (2023). Uridine-derived ribose fuels glucose-restricted pancreatic cancer. Nature Metabolism, 5, 789–803. Extended Data Fig. 3. View Source
